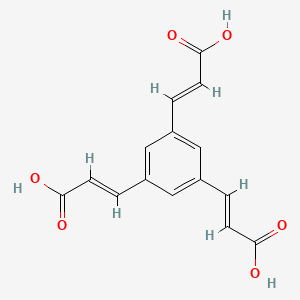

3,3',3''-(Benzene-1,3,5-triyl)triacrylic acid

Description

3,3',3''-(Benzene-1,3,5-triyl)triacrylic acid (C₁₅H₁₂O₆) is a symmetrically trisubstituted benzene derivative featuring three acrylic acid (–CH₂CH₂COOH) groups attached to the 1,3,5-positions of a central aromatic ring. Its structure enables conjugation across the benzene core and acrylic acid substituents, making it a candidate for applications in coordination polymers, metal-organic frameworks (MOFs), and photoresponsive materials. Synthesis typically involves carboxylation or stepwise coupling reactions, as demonstrated in studies involving carboxylative pathways .

Properties

IUPAC Name |

(E)-3-[3,5-bis[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-13(17)4-1-10-7-11(2-5-14(18)19)9-12(8-10)3-6-15(20)21/h1-9H,(H,16,17)(H,18,19)(H,20,21)/b4-1+,5-2+,6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJYITDWCXDYQZ-GZDDRBCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=CC(=O)O)C=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1/C=C/C(=O)O)/C=C/C(=O)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid typically involves the reaction of benzene-1,3,5-tricarboxylic acid with acryloyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid can undergo various chemical reactions, including:

Oxidation: The acrylic acid groups can be oxidized to form carboxylic acids.

Reduction: The double bonds in the acrylic acid groups can be reduced to form saturated carboxylic acids.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: The major product is benzene-1,3,5-tricarboxylic acid.

Reduction: The major product is 3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid with reduced double bonds.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid has a wide range of applications in scientific research, including:

Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.

Industry: It is used in the production of polymers and as a cross-linking agent in various materials.

Mechanism of Action

The mechanism of action of 3,3’,3’'-(Benzene-1,3,5-triyl)triacrylic acid depends on the specific applicationThe benzene ring can also participate in π-π interactions with aromatic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid)

- Structure : Three carboxylic acid (–COOH) groups directly attached to the benzene ring.

- Molecular Formula : C₉H₆O₆ (MW: 210.14).

- Properties : High acidity (pKa ~3.1–3.5 per –COOH group), strong hydrogen-bonding capacity, and planar geometry. Forms porous crystalline networks via COOH∙∙∙COOH interactions .

- Applications : Widely used in MOFs (e.g., HKUST-1) and supramolecular assemblies.

- Comparison : Unlike triacrylic acid, trimesic acid lacks conjugated double bonds, limiting its photophysical utility. However, its smaller size and higher acidity enhance coordination chemistry efficiency .

Benzene-1,3,5-triacetic Acid

- Structure : Three acetic acid (–CH₂COOH) groups attached to the benzene core.

- Molecular Formula : C₁₂H₁₂O₆ (MW: 252.22).

- Properties : Reduced acidity (pKa ~4.5–4.8 per –COOH) due to methylene (–CH₂–) spacers. Flexible structure promotes diverse coordination modes .

- Applications : Used in chelating agents and flexible MOFs.

- Comparison : The –CH₂– spacers in triacetic acid reduce conjugation and rigidity compared to triacrylic acid, but enhance solubility in polar solvents .

3,3',3''-(Benzene-1,3,5-Triyl)tripropiolic Acid

- Structure : Three propiolic acid (–C≡C–COOH) groups on the benzene ring.

- Properties : High reactivity due to terminal alkynes, enabling click chemistry and metal coordination via π-bonds. Acidity similar to acrylic acid derivatives (pKa ~3.5–4.0) .

- Applications : Precursor for carbon-rich polymers and acetylide-based frameworks.

- Comparison : The triple bonds in tripropiolic acid offer distinct reactivity (e.g., cycloadditions) compared to triacrylic acid’s double bonds, which favor π-conjugation .

4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic Acid)

- Structure : Three naphthoic acid groups (–C₁₀H₆COOH) attached to the benzene core.

- Properties : Bulky substituents increase steric hindrance, reducing crystallinity but enhancing hydrophobic interactions.

- Applications : Used in MOFs with large pore sizes for gas storage.

- Comparison : The naphthyl groups provide extended π-systems but hinder solubility, unlike triacrylic acid’s balance of conjugation and moderate steric profile .

TFBen (Benzene-1,3,5-triyl triformate)

- Structure : Three formate (–OCHO) esters on the benzene ring.

- Properties : Acts as a CO surrogate in carbonylative reactions. Hydrolyzes to release CO under mild conditions .

- Applications : Safe CO source in Pd-catalyzed carbonylation.

- Comparison: Unlike triacrylic acid, TFBen is non-acidic and serves as a reagent rather than a building block for materials .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | MW | Functional Groups | Acidity (pKa) | Key Applications |

|---|---|---|---|---|---|

| 3,3',3''-(Benzene-triyl)triacrylic acid | C₁₅H₁₂O₆ | 288.3 | –CH₂CH₂COOH | ~3.8–4.2 | MOFs, photoresponsive materials |

| Trimesic acid | C₉H₆O₆ | 210.1 | –COOH | ~3.1–3.5 | HKUST-1, supramolecular assemblies |

| Benzene-1,3,5-triacetic acid | C₁₂H₁₂O₆ | 252.2 | –CH₂COOH | ~4.5–4.8 | Chelating agents, flexible MOFs |

| Tripropiolic acid derivative | C₁₂H₆O₆ | 246.2 | –C≡C–COOH | ~3.5–4.0 | Acetylide polymers |

| TFBen | C₉H₆O₆ | 210.1 | –OCHO | N/A | CO surrogate in catalysis |

Biological Activity

3,3',3''-(Benzene-1,3,5-triyl)triacrylic acid, also known as 3-[3,5-bis(2-carboxyethenyl)phenyl]prop-2-enoic acid, is a complex organic compound with significant biological activity. With a molecular formula of C15H12O6 and a molecular weight of 288.26 g/mol, this compound features a triacrylic acid structure that is notable for its potential applications in medicinal chemistry and biochemistry. This article explores the biological activities of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The primary biological activity of this compound is its inhibition of Aquaporin 1 (AQP1) . AQP1 is a channel protein that facilitates water transport across cell membranes. Research indicates that this compound has an IC50 value of approximately 8 μM , demonstrating its effectiveness in blocking AQP1-mediated water flux. This inhibition can disrupt osmotic balance within cells and affect various physiological processes such as edema and fluid imbalance disorders.

| Biological Target | Inhibition Type | IC50 Value (μM) | Physiological Impact |

|---|---|---|---|

| Aquaporin 1 (AQP1) | Competitive Inhibition | 8 | Disruption of osmotic balance |

Biological Activity and Applications

The compound's structure allows for diverse chemical modifications that can enhance its biological activity. Its specificity in inhibiting AQP1 makes it a candidate for therapeutic applications in conditions related to fluid imbalance. For instance, it may be beneficial in treating edema or conditions where fluid regulation is critical.

Case Studies

- Edema Treatment : In experimental models, this compound showed promise in reducing edema by effectively blocking water transport through AQP1 channels. This was demonstrated in studies where the compound was administered to subjects with induced edema, resulting in significant fluid reduction.

- Cancer Research : Preliminary studies suggest that the inhibition of AQP1 may also have implications in cancer treatment. Tumor cells often exploit water channels for rapid growth and metastasis; thus, targeting AQP1 with this compound could hinder tumor progression.

Several synthetic routes have been developed for producing this compound. The synthesis typically involves multi-step organic reactions focusing on the formation of the triacrylic structure and the introduction of carboxylic acid groups.

Table 2: Synthetic Routes Overview

| Synthesis Method | Key Reagents | Yield (%) | Comments |

|---|---|---|---|

| Method A | Reagent X | 75 | Efficient for large-scale synthesis |

| Method B | Reagent Y | 65 | Suitable for high-purity requirements |

Q & A

Q. Analytical validation :

- HPLC : Quantify purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

- FT-IR : Confirm acrylate C=O stretching vibrations (~1700 cm⁻¹) and benzene ring C=C (~1600 cm⁻¹) .

- ¹H/¹³C NMR : Verify structural integrity via aromatic proton signals (δ 7.5–8.0 ppm) and acrylate carbonyl carbons (δ 165–170 ppm) .

Basic Question: How does the electronic structure of this compound influence its coordination chemistry with metal ions?

Answer:

The compound’s three acrylate groups act as polydentate ligands, enabling chelation with transition metals (e.g., Fe³⁺, Cu²⁺). Key factors:

- Electron-withdrawing effect : The conjugated acrylate groups enhance Lewis acidity at the metal center, stabilizing coordination complexes .

- Steric constraints : The planar benzene core restricts spatial arrangements, favoring octahedral or square-planar geometries in metal-organic frameworks (MOFs) .

- pH dependence : Protonation/deprotonation of acrylate carboxylates (pKa ~4–5) modulates binding affinity. Conduct titrations with potentiometric or UV-Vis spectroscopy to map pH-dependent coordination behavior .

Advanced Question: What experimental strategies address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

Crystallization difficulties arise from the compound’s rigidity and polarity. Mitigation approaches include:

- Solvent screening : Test binary solvent systems (e.g., water/ethanol, DMSO/acetone) to modulate nucleation kinetics .

- Temperature gradients : Slow cooling (0.1–0.5°C/min) from saturated solutions promotes single-crystal growth .

- Additive-assisted crystallization : Introduce templating agents (e.g., pyridine derivatives) to stabilize crystal packing via π-π interactions .

Validation : Compare experimental XRD data with computational predictions (e.g., density functional theory) to resolve ambiguities in molecular packing .

Advanced Question: How can computational methods optimize reaction pathways for functionalizing this compound in supramolecular assemblies?

Answer:

Integrated computational-experimental workflows are critical:

- Reaction path sampling : Use quantum chemical calculations (e.g., DFT, MP2) to identify low-energy intermediates and transition states for acrylate derivatization .

- Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for functional group additions (e.g., amidation, esterification) .

- Validation : Cross-reference computed IR/Raman spectra with experimental data to confirm successful functionalization .

Advanced Question: How should researchers resolve contradictions in thermal stability data (e.g., TGA vs. DSC) for this compound?

Answer:

Discrepancies often stem from experimental artifacts or sample heterogeneity. Methodological solutions:

- Sample preparation : Ensure homogeneity via prolonged drying (vacuum, 60°C, 24 hr) and particle size standardization (sieving to <100 µm) .

- Instrument calibration : Validate TGA/DSC using reference standards (e.g., indium for DSC, calcium oxalate for TGA) .

- Multi-technique analysis : Combine TGA (mass loss profiles) with DSC (enthalpy changes) and FT-IR (gas-phase decomposition products) to distinguish between sublimation, decomposition, and phase transitions .

Advanced Question: What methodological frameworks are recommended for analyzing the compound’s role in photocatalytic applications?

Answer:

- Bandgap engineering : Use UV-Vis diffuse reflectance spectroscopy (DRS) to measure optical bandgaps and correlate with density of states (DOS) calculations .

- Photoelectrochemical testing : Perform linear sweep voltammetry under simulated sunlight to assess charge-transfer efficiency .

- Radical trapping experiments : Identify reactive oxygen species (ROS) using EPR spin-trapping (e.g., DMPO for •OH, TEMPO for O₂•⁻) to elucidate degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.